
MIV-150: A Novel NNRTI's Performance Against
Resistant HIV Strains

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Miv 150

Cat. No.: B1677211 Get Quote

A Comparative Analysis of MIV-150's in vitro Activity Against Nevirapine and Efavirenz-

Resistant HIV-1

The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective

antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), a cornerstone

of many treatment regimens, are particularly susceptible to the rapid development of

resistance, often through single point mutations in the reverse transcriptase enzyme. This

guide provides a comparative overview of the in vitro activity of MIV-150, a potent NNRTI in

development, against HIV-1 variants harboring resistance mutations to the widely used

NNRTIs, nevirapine and efavirenz.

Comparative Antiviral Activity
MIV-150 has demonstrated potent activity against wild-type HIV-1. However, its efficacy is

compromised against several viral strains with key mutations that confer resistance to

nevirapine and efavirenz. The following table summarizes the 50% effective concentration

(EC50) values of MIV-150, alongside rilpivirine and dapivirine, against a panel of NNRTI-

resistant HIV-1 variants. These values represent the drug concentration required to inhibit viral

replication by 50% in cell culture. A higher EC50 value indicates reduced antiviral activity.
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HIV-1 Variant MIV-150 EC50 (nM)
Rilpivirine EC50
(nM)

Dapivirine EC50
(nM)

Wild-Type (WT) 0.3 ± 0.1 0.5 ± 0.1 1.3 ± 0.5

K103N 18 ± 4 1.1 ± 0.2 3.5 ± 1.1

Y181C 11 ± 2 1.0 ± 0.3 2.1 ± 0.7

G190A >100 1.2 ± 0.3 4.2 ± 1.5

L100I 1.2 ± 0.3 0.8 ± 0.2 2.5 ± 0.8

Y188L >100 3.5 ± 0.9 15 ± 4

E138K 0.9 ± 0.2 1.5 ± 0.4 1.8 ± 0.6

K103N + Y181C 35 ± 8 4.2 ± 1.1 18 ± 5

Data presented as mean ± standard deviation from multiple experiments. Data for rilpivirine

and dapivirine are included for comparative context within the NNRTI class.

The data clearly indicates that single mutations, such as K103N and Y181C, which are

commonly selected for by nevirapine and efavirenz, lead to a significant increase in the EC50

of MIV-150, signifying reduced susceptibility.[1] The presence of both mutations (K103N +

Y181C) results in even higher resistance. Notably, mutations like G190A and Y188L confer

high-level resistance to MIV-150.

Experimental Protocols
The antiviral activity data presented above was generated using a standardized cell-based

assay designed to measure the inhibition of HIV-1 replication.

Cell-Based HIV-1 Replication Assay
This assay quantifies the ability of a compound to inhibit HIV-1 infection and replication in a

susceptible human T-lymphocyte cell line.

1. Cell Culture and Virus Stocks:
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A T-cell line permissive to HIV-1 infection (e.g., CEM-GXR) is maintained in RPMI-1640
medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and
streptomycin.
High-titer stocks of wild-type and mutant HIV-1 strains are generated by transfecting proviral
DNA into HEK293T cells and harvesting the virus-containing supernatant. The viral titer is
determined using a standard p24 antigen assay.

2. Antiviral Activity Assay:

Cells are seeded into 96-well microtiter plates at a density of 5 x 10^4 cells per well.
Serial dilutions of the test compounds (MIV-150, nevirapine, efavirenz) are prepared in
culture medium and added to the cells.
Cells are then infected with a standardized amount of HIV-1 (multiplicity of infection [MOI] of
0.01).
Control wells include cells with virus but no drug (virus control) and cells with no virus or drug
(cell control).
The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days.

3. Quantification of Viral Replication:

After the incubation period, the concentration of the HIV-1 p24 capsid protein in the cell
culture supernatant is measured using a p24 Enzyme-Linked Immunosorbent Assay
(ELISA).
The percentage of viral inhibition is calculated by comparing the p24 levels in the drug-
treated wells to the virus control wells.
The EC50 value is determined by plotting the percentage of inhibition against the drug
concentration and fitting the data to a dose-response curve using non-linear regression
analysis.

4. Cytotoxicity Assay:

To ensure that the observed antiviral activity is not due to toxicity of the compound, a
cytotoxicity assay is performed in parallel.
Cells are seeded and treated with the same serial dilutions of the test compounds as in the
antiviral assay but are not infected with the virus.
Cell viability is assessed after the same incubation period using a colorimetric assay such as
MTT or a luminescence-based assay that measures ATP content.
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The 50% cytotoxic concentration (CC50) is determined. A high selectivity index (SI =
CC50/EC50) is desirable for a promising antiviral candidate.

Visualizing the Experimental Workflow and NNRTI
Mechanism
To better understand the experimental process and the mechanism of NNRTI action and

resistance, the following diagrams are provided.
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Caption: Workflow of the cell-based HIV-1 replication assay.
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Caption: Mechanism of NNRTI action and resistance.

In conclusion, while MIV-150 is a potent inhibitor of wild-type HIV-1, its activity is significantly

reduced against strains with common nevirapine and efavirenz resistance mutations. This

underscores the ongoing need for the development of next-generation NNRTIs with a higher

barrier to resistance and broader activity against circulating resistant variants. The

experimental protocols and data presented here provide a framework for the continued

evaluation of novel antiretroviral agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5487620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5487620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5487620/
https://www.benchchem.com/product/b1677211#miv-150-activity-against-nevirapine-and-efavirenz-resistant-hiv
https://www.benchchem.com/product/b1677211#miv-150-activity-against-nevirapine-and-efavirenz-resistant-hiv
https://www.benchchem.com/product/b1677211#miv-150-activity-against-nevirapine-and-efavirenz-resistant-hiv
https://www.benchchem.com/product/b1677211#miv-150-activity-against-nevirapine-and-efavirenz-resistant-hiv
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677211?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

